molecular formula C16H14FN5O2S B2380086 2-((4-fluorophenyl)thio)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide CAS No. 1396848-04-6

2-((4-fluorophenyl)thio)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide

Cat. No.: B2380086
CAS No.: 1396848-04-6
M. Wt: 359.38
InChI Key: FSJKCNPILYJELV-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorophenyl group, a thioacetamide moiety, and a tetrazolyl group, making it a unique candidate for further study and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the fluorophenyl thioacetamide intermediate This intermediate can be synthesized through the reaction of 4-fluorophenyl isothiocyanate with an appropriate amine under controlled conditions

Industrial Production Methods

On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, specific solvents, and temperature control to ensure the efficient formation of the desired product. Large-scale production would also necessitate rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The fluorophenyl group can be oxidized under certain conditions, leading to the formation of fluorophenyl derivatives.

  • Reduction: : Reduction reactions can be employed to modify the tetrazolyl group or other functional groups within the molecule.

  • Substitution: : Substitution reactions can be used to introduce different substituents on the phenyl ring or the thioacetamide moiety.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include fluorophenyl derivatives, reduced tetrazolyl compounds, and substituted phenyl acetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

In biological research, this compound can be utilized to study the effects of fluorophenyl and tetrazolyl groups on biological systems. It may also serve as a probe to investigate cellular processes and interactions.

Medicine

In the field of medicine, this compound has potential applications in drug development. Its structural features may contribute to the design of new therapeutic agents with improved efficacy and safety profiles.

Industry

In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 2-((4-fluorophenyl)thio)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group may interact with receptors or enzymes, while the tetrazolyl group could influence biological processes through its unique chemical properties. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenyl)acetamide: : Similar structure but lacks the thioacetamide and tetrazolyl groups.

  • N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide: : Similar structure but lacks the fluorophenyl group.

  • 2-((4-fluorophenyl)thio)acetamide: : Similar structure but lacks the tetrazolyl group.

Uniqueness

The uniqueness of 2-((4-fluorophenyl)thio)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide lies in its combination of fluorophenyl, thioacetamide, and tetrazolyl groups, which together provide a distinct set of chemical and biological properties not found in the individual components or similar compounds.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O2S/c1-21-16(24)22(20-19-21)13-6-4-12(5-7-13)18-15(23)10-25-14-8-2-11(17)3-9-14/h2-9H,10H2,1H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJKCNPILYJELV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)CSC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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